
N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide" involves various organic reactions, often aiming for biological activity. For example, Senthilkumar et al. (2021) synthesized a similar compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, characterized by spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021). Ahmad et al. (2021) detailed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, showcasing the versatility in synthesizing related compounds (Ahmad et al., 2021).
Molecular Structure Analysis
Molecular structure analysis, including determination of electronic and nonlinear optical properties, is crucial for understanding the chemical behavior of such compounds. Ahmad et al. (2021) performed DFT calculations to analyze reactivity parameters and the effect of various substituents on the HOMO-LUMO energy gap, providing insights into the molecular structure and potential reactivity of these compounds (Ahmad et al., 2021).
Chemical Reactions and Properties
The reactivity of N-(2-amino-2-oxoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide derivatives towards various reagents can lead to a wide range of chemical reactions, forming new compounds with potential biological activities. Eldin (1999) described the reactions of cyanothioacetamide derivatives with 2-hydrazinothiazol-4(5H)-one to synthesize new pyran, thiazole, 1,2,4-triazole, and 1,2,4-triazine derivatives, indicating the compound's versatility in chemical synthesis (Eldin, 1999).
科学的研究の応用
Antibacterial and Antimycobacterial Agents
Research has demonstrated the potential of thiazole and pyrazine derivatives as potent antibacterial and antimycobacterial agents. For example, a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones identified compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the relevance of thiazole and pyrazine moieties in the design of new antibiotics (Palkar et al., 2017). Similarly, substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis, revealing compounds with activities comparable to or exceeding that of pyrazinamide, a key antitubercular drug (Gezginci et al., 1998).
Anticancer Activity
Thiazole and pyrazine derivatives have also shown promise as anticancer agents. A study involving the synthesis and characterization of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide demonstrated its efficacy against various cancer cell lines, including breast cancer cells (Senthilkumar et al., 2021). This underscores the potential of integrating thiazole and pyrazine components in the development of new anticancer drugs.
Inhibition of Photosynthetic Electron Transport
Compounds with pyrazole and thiazole structures have been evaluated for their ability to inhibit photosynthetic electron transport, a mechanism that could be exploited in the development of herbicides. A study presented several pyrazole derivatives, including those with thiazole rings, which exhibited inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005). This highlights another application avenue for thiazole and pyrazine derivatives in agricultural chemistry.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c11-8(16)4-14-9(17)7-5-18-10(15-7)6-3-12-1-2-13-6/h1-3,5H,4H2,(H2,11,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDWKPXBHLUDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

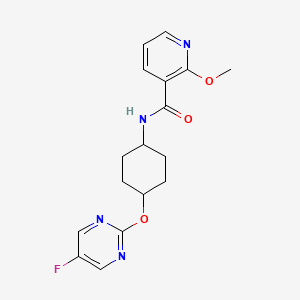
![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![Methyl 2-[[4-butyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2496303.png)
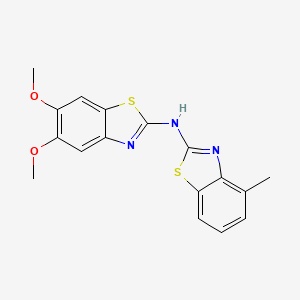
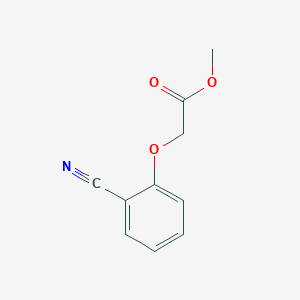

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)
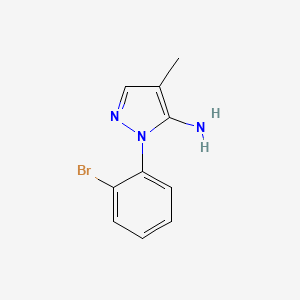
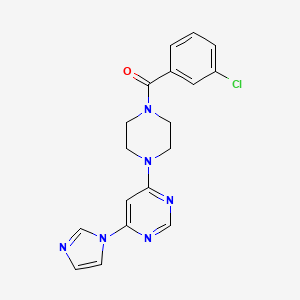
![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)